2-Chloro-4-hydroxypyrimidine

Vue d'ensemble

Description

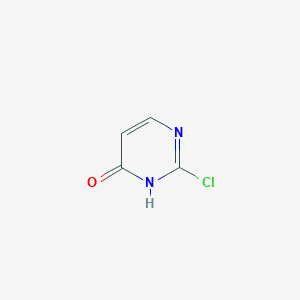

2-Chloro-4-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Couplages croisés catalysés par le palladium de type Hiyama

2-Chloro-4-hydroxypyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .

Synthèse de produits naturels et de composés pharmaceutiques

Due to low toxicity, easy availability, and benign stability towards air and moistures, this compound is used in the synthesis of natural products and pharmaceutical compounds .

Réactions de Hiyama

This compound is used in Hiyama reactions, which have been developed as an effective approach for the construction of carbon–carbon bonds .

Chloration avec POCl3 équimolaire

This compound can be efficiently chlorinated with equimolar POCl3 . This process can also be applied to many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .

Produit chimique de recherche

This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthèse d'autres composés chimiques

This compound is used in the synthesis of various other chemical compounds, as indicated by the wide range of related products available from chemical suppliers .

Mécanisme D'action

Target of Action

2-Chloro-4-hydroxypyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of the aforementioned inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

The pharmacokinetics of pyrimidines and their derivatives are an active area of research .

Result of Action

Pyrimidines and their derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental factors such as temperature and the presence of other chemical compounds.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Chloro-4-hydroxypyrimidine are not fully explored. As a pyrimidine derivative, it shares some common characteristics with other pyrimidines. Pyrimidines are known to interact with enzymes, proteins, and other biomolecules in various biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative. For instance, the chlorine and hydroxy groups in this compound could potentially influence its interactions with biomolecules .

Cellular Effects

Pyrimidine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine and hydroxy groups in this compound may modify these effects.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .

Dosage Effects in Animal Models

There is no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in similar metabolic pathways as other pyrimidines .

Activité Biologique

2-Chloro-4-hydroxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 130.53 g/mol. The compound features a pyrimidine ring with a hydroxyl group at the 4-position and a chlorine atom at the 2-position, which enhances its reactivity and biological activity through hydrogen bonding and electrostatic interactions with biomolecules.

Interaction with Enzymes

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation depending on the specific enzyme involved. For instance, studies indicate that this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

Effects on Cellular Processes

Research indicates that this compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell growth and differentiation.

- Gene Expression : Changes in gene expression have been observed, affecting protein production vital for cellular functions.

- Metabolism : It impacts cellular metabolism by participating in various metabolic pathways mediated by cytochrome P450 enzymes.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which have been evaluated through several in vitro and in vivo studies:

- Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The half-maximal inhibitory concentration (IC50) values indicate significant potency compared to standard anti-inflammatory drugs like diclofenac .

Toxicity Studies

While the compound shows promising biological activities, toxicity studies indicate that it can be harmful at high doses, leading to adverse effects such as liver damage and oxidative stress in animal models. This underscores the importance of dosage optimization in therapeutic applications.

The biological activity of this compound is mediated through several mechanisms:

- Binding Affinity : The compound binds to specific biomolecules, influencing their function.

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further participate in biochemical reactions.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Efficacy : In a study evaluating various pyrimidine derivatives, this compound showed significant anti-inflammatory activity comparable to indomethacin in carrageenan-induced paw edema models .

- Antimicrobial Activity Assessment : A series of tests demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its utility as an antimicrobial agent in pharmaceutical formulations.

Propriétés

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.